molecular formula C17H26ClNO3 B4402309 2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride

Cat. No. B4402309
M. Wt: 327.8 g/mol
InChI Key: GHTUTGJNHQNHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are involved in several physiological processes, including learning, memory, and attention.

Mechanism of Action

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride acts as a positive allosteric modulator of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By binding to a site on the receptor that is distinct from the acetylcholine binding site, this compound enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. It has also been shown to reduce symptoms of schizophrenia and depression in animal models. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride in lab experiments is its specificity for nAChRs, which allows for targeted modulation of these receptors. However, this compound is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, this compound is highly lipophilic, which may limit its solubility in aqueous solutions and make it difficult to administer in vivo.

Future Directions

Future research on 2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride could focus on its potential as a treatment for a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and addiction. In addition, further studies could investigate the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs. Finally, research could be conducted to develop new compounds that are structurally similar to this compound and may have improved pharmacokinetic properties.

Scientific Research Applications

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. This compound has also been investigated for its potential as a treatment for schizophrenia, depression, and addiction.

properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-13-9-14(2)11-18(10-13)7-8-21-17-15(12-19)5-4-6-16(17)20-3;/h4-6,12-14H,7-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTUTGJNHQNHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=C(C=CC=C2OC)C=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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